5-Bromo-4-chloro-2-nitrobenzaldehyde
Overview
Description
5-Bromo-4-chloro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3BrClNO3 and a molecular weight of 264.46 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C7H3BrClNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H and its InChIKey is JYXKLHDTWONABR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a melting point of 80-82°C . It has a topological polar surface area of 62.9 Ų and a complexity of 220 .Scientific Research Applications
Synthesis and Characterization
The compound 5-Bromo-4-chloro-2-nitrobenzaldehyde has been utilized in various synthesis and characterization studies. For instance, it served as a precursor in the green synthesis of a Schiff base compound, identified for its potential urease inhibitory activity, which is significant in medicine and agriculture. This Schiff base was synthesized through a solvent-free mechanochemical green grinding method, highlighting an environmentally friendly approach to chemical synthesis (Zulfiqar et al., 2020).
Chemical Synthesis and Bioactivity
In bioactivity research, this compound played a role in synthesizing novel non-peptide CCR5 antagonists. These antagonists were derived from a series of chemical reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde. The synthesized compounds exhibited certain bioactivities, showing the compound's utility in developing biologically active agents (Cheng De-ju, 2015).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-4-chloro-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKLHDTWONABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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